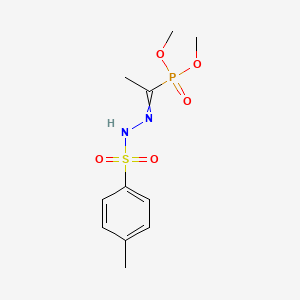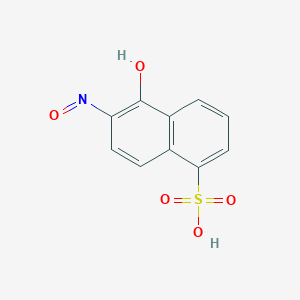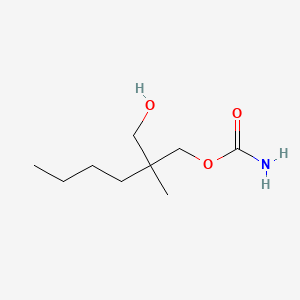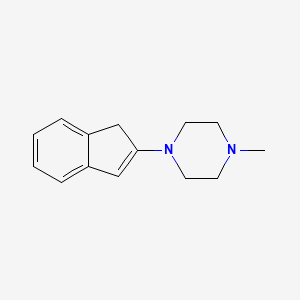
Sodium cobaltous cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cobaltous cyanide is a chemical compound that consists of sodium, cobalt, and cyanide ions. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is typically represented by the formula Na[Co(CN)4], indicating the presence of cobalt in the +2 oxidation state coordinated with four cyanide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium cobaltous cyanide can be synthesized through various methods. One common approach involves the reaction of cobalt(II) salts with sodium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{Co}^{2+} + 4\text{CN}^- \rightarrow \text{[Co(CN)_4]}^{2-} ] The resulting complex is then combined with sodium ions to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) chloride with sodium cyanide under controlled conditions. The reaction is carried out in a closed system to prevent the release of toxic cyanide gas. The product is then purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cobaltous cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: The cyanide ligands can be substituted with other ligands, such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cobalt(III) cyanide complexes.
Reduction: Cobalt(I) cyanide complexes.
Substitution: Various cobalt complexes with different ligands.
Applications De Recherche Scientifique
Sodium cobaltous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a reagent in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in electroplating, metal finishing, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which sodium cobaltous cyanide exerts its effects involves the interaction of the cyanide ions with metal centers and biological molecules. Cyanide ions can inhibit enzymes by binding to metal ions in their active sites, disrupting cellular respiration and other metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with various metal ions.
Comparaison Avec Des Composés Similaires
Sodium cobaltous cyanide can be compared with other metal cyanide complexes, such as:
- Sodium ferricyanide (Na3[Fe(CN)6])
- Sodium ferrocyanide (Na4[Fe(CN)6])
- Sodium nickel cyanide (Na2[Ni(CN)4])
Uniqueness:
- Cobalt Center: The presence of cobalt in the +2 oxidation state distinguishes this compound from other metal cyanide complexes.
- Reactivity: The compound’s reactivity and ability to form stable complexes with various ligands make it unique in coordination chemistry.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
14217-00-6 |
|---|---|
Formule moléculaire |
C6CoN6Na4 |
Poids moléculaire |
307.00 g/mol |
Nom IUPAC |
tetrasodium;cobalt(2+);hexacyanide |
InChI |
InChI=1S/6CN.Co.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |
Clé InChI |
HUHSPCVHOCYNPO-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)

![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)

![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)


![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)


![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)


